2,4,6-Trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide
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Overview
Description
2,4,6-Trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a 4-chlorophenyl group attached to the nitrogen at position 5. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA .
Preparation Methods
The synthesis of 2,4,6-Trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
2,4,6-Trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a primary amine would yield a 2,4,6-triaminopyrimidine derivative .
Scientific Research Applications
2,4,6-Trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide include:
2,4,6-Trichloropyrimidine: Lacks the 4-chlorophenyl group and is used as a starting material for the synthesis of various pyrimidine derivatives.
2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine: Similar structure but with different functional groups, leading to variations in biological activity.
2,4,6-Trichloroanisole: Contains a methoxy group instead of the amide group, used in different industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
87847-92-5 |
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Molecular Formula |
C11H5Cl4N3O |
Molecular Weight |
337.0 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H5Cl4N3O/c12-5-1-3-6(4-2-5)16-10(19)7-8(13)17-11(15)18-9(7)14/h1-4H,(H,16,19) |
InChI Key |
VDDUKWUSCITPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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